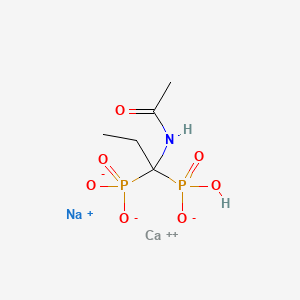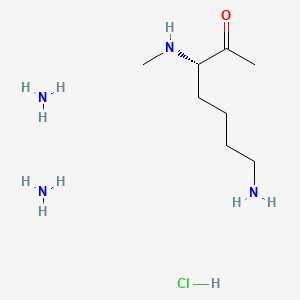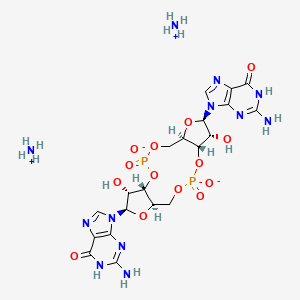
calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate is a complex chemical compound with a variety of applications in scientific research and industry This compound is known for its unique structure, which includes both calcium and sodium ions, as well as a phosphonatopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate typically involves the reaction of (1-acetamido-1-phosphonopropyl)phosphonic acid with calcium and sodium salts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving calcium and sodium ion interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, influencing their activity and leading to various biochemical effects. The pathways involved may include ion transport, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1-acetamido-1-phosphonopropyl)phosphonic acid
- Calcium bisphosphonate
- Sodium bisphosphonate
Uniqueness
Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate is unique due to its combination of calcium and sodium ions with a phosphonatopropyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in multiple scientific and industrial applications.
Properties
Molecular Formula |
C5H10CaNNaO7P2 |
|---|---|
Molecular Weight |
321.15 g/mol |
IUPAC Name |
calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate |
InChI |
InChI=1S/C5H13NO7P2.Ca.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);;/q;+2;+1/p-3 |
InChI Key |
HDYWZJSCXCKRJV-UHFFFAOYSA-K |
Canonical SMILES |
CCC(NC(=O)C)(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane;sulfuric acid](/img/structure/B10828274.png)


![9-ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole](/img/structure/B10828285.png)
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;methane;sulfuric acid](/img/structure/B10828291.png)




![(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate](/img/structure/B10828331.png)

![(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B10828357.png)
![5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828358.png)
![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B10828366.png)
